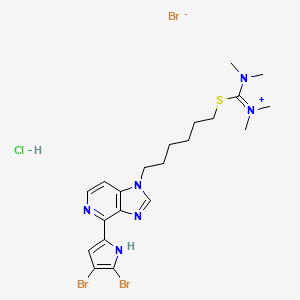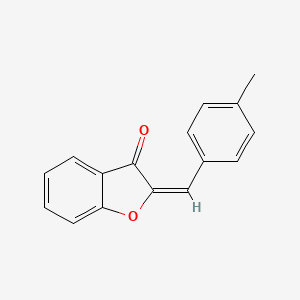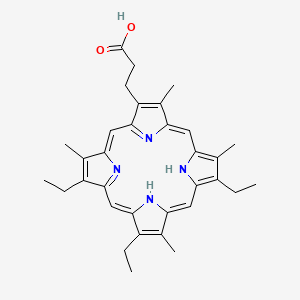
Anhydrous sodium dihydrogen phosphate, for HPLC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used in high-performance liquid chromatography (HPLC) as a buffering agent to control the pH of the mobile phase . This compound is highly soluble in water and is known for its stability and effectiveness in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrous sodium dihydrogen phosphate can be synthesized by neutralizing phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction typically involves the following steps:
- Dissolving phosphoric acid in water.
- Gradually adding sodium hydroxide or sodium carbonate to the solution while maintaining a controlled temperature.
- Evaporating the water to obtain the anhydrous form of sodium dihydrogen phosphate.
Industrial Production Methods: In industrial settings, the production of anhydrous sodium dihydrogen phosphate involves large-scale neutralization reactions followed by crystallization and drying processes. The compound is then purified to meet the stringent requirements for HPLC applications .
Analyse Chemischer Reaktionen
Types of Reactions: Anhydrous sodium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form sodium hydrogen phosphate (Na₂HPO₄) and water.
Decomposition: Upon heating, it can decompose to produce sodium pyrophosphate (Na₄P₂O₇) and water.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) is commonly used in neutralization reactions.
Acids: It can react with hydrochloric acid (HCl) to form phosphoric acid (H₃PO₄) and sodium chloride (NaCl).
Major Products:
Sodium Hydrogen Phosphate (Na₂HPO₄): Formed in reactions with bases.
Phosphoric Acid (H₃PO₄): Formed in reactions with strong acids.
Wissenschaftliche Forschungsanwendungen
Anhydrous sodium dihydrogen phosphate is widely used in scientific research due to its buffering properties and stability. Some of its applications include:
Chemistry: Used as a buffering agent in HPLC for the separation and analysis of various compounds.
Biology: Employed in the preparation of buffer solutions for biochemical assays and experiments.
Medicine: Utilized in pharmaceutical formulations for the determination of active ingredients.
Industry: Applied in the food and beverage industry as a pH regulator and stabilizer
Wirkmechanismus
The primary mechanism of action of anhydrous sodium dihydrogen phosphate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing small amounts of added acid or base. This buffering action is crucial in HPLC to ensure consistent and accurate analytical results. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to stabilize the pH of the mobile phase .
Vergleich Mit ähnlichen Verbindungen
Sodium Hydrogen Phosphate (Na₂HPO₄): Also used as a buffering agent but has different pH buffering ranges.
Disodium Phosphate (Na₂HPO₄): Another buffering agent with similar applications but different chemical properties.
Uniqueness: Anhydrous sodium dihydrogen phosphate is unique due to its specific pH buffering range and high solubility in water. It is particularly effective in HPLC applications where precise pH control is essential .
Eigenschaften
Molekularformel |
HNaO4P |
|---|---|
Molekulargewicht |
118.969 g/mol |
InChI |
InChI=1S/Na.HO4P/c;1-4-5(2)3/h;1H |
InChI-Schlüssel |
IQCSMHYWGXTMFI-UHFFFAOYSA-N |
Kanonische SMILES |
OO[P+](=O)[O-].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




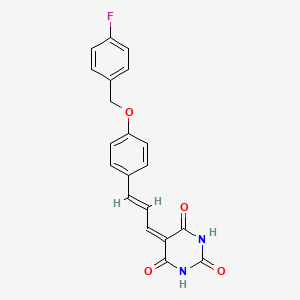
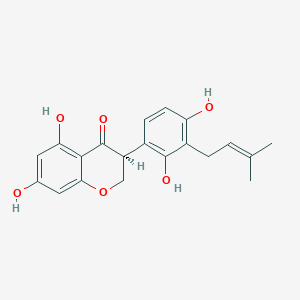
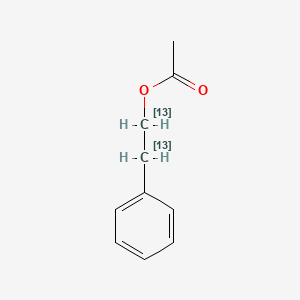
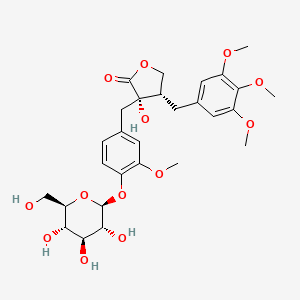

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
